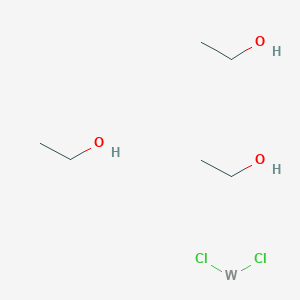
dichlorotungsten;ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotungsten;ethanol is a chemical compound with the molecular formula C6H18Cl2O3W. This compound is a coordination complex where tungsten is bonded to ethanol and chloride ions. It is known for its unique properties and applications in various fields, including catalysis, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotungsten;ethanol typically involves the reaction of tungsten hexachloride (WCl6) with ethanol. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{WCl}_6 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{18}\text{Cl}_2\text{O}_3\text{W} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chloride ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) complexes, while reduction may produce tungsten(IV) or tungsten(II) complexes.
Applications De Recherche Scientifique
Dichlorotungsten;ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets such as enzymes and receptors. The tungsten center can coordinate with various ligands, influencing the activity of the compound. The pathways involved may include:
Coordination with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungsten Hexachloride (WCl6): A precursor used in the synthesis of dichlorotungsten;ethanol.
Tungsten Oxide (WO3): Another tungsten compound with different properties and applications.
Tungsten Carbide (WC): Known for its hardness and used in cutting tools and abrasives.
Uniqueness
This compound is unique due to its coordination with ethanol, which imparts specific properties such as solubility and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C6H18Cl2O3W |
|---|---|
Poids moléculaire |
392.95 g/mol |
Nom IUPAC |
dichlorotungsten;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
AQDCOTYKQNGVLX-UHFFFAOYSA-L |
SMILES canonique |
CCO.CCO.CCO.Cl[W]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


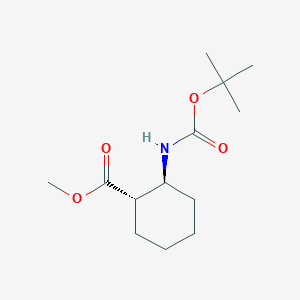
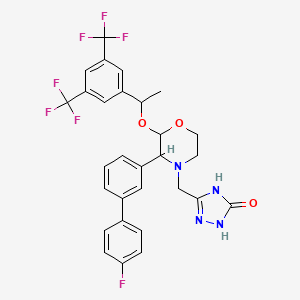
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
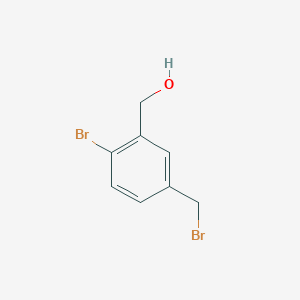
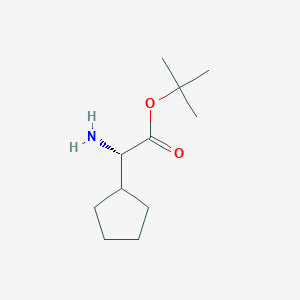
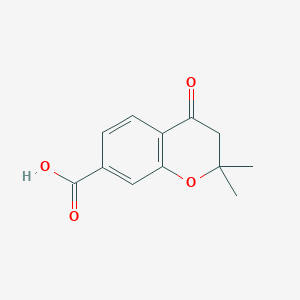
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)
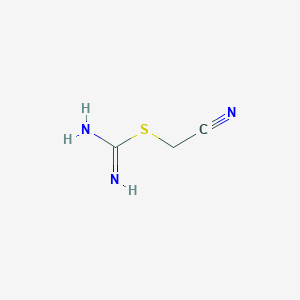

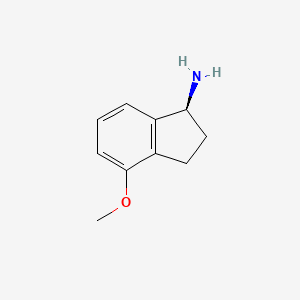
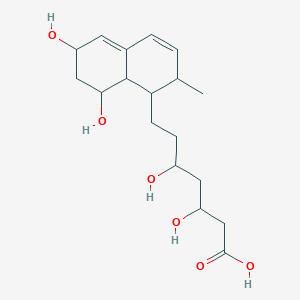
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)

